molecular formula C27H39NO2 B10839602 1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one

1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one

Cat. No.: B10839602
M. Wt: 409.6 g/mol
InChI Key: JBJNKCWDUQMEEA-KTKRTIGZSA-N
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Description

1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one is an organic compound with the molecular formula C27H39NO2. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a phenyl group attached to an oxazole ring, which is further connected to an octadec-9-en-1-one chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-phenyloxazol-2-yl)octadec-9-en-1-one typically involves the condensation of 2-amino-5-phenyloxazole with octadec-9-en-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which may exhibit different physical and chemical properties compared to the parent compound.

Scientific Research Applications

1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-phenyloxazol-2-yl)octadec-9-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of fatty acid amide hydrolase (FAAH), leading to increased levels of bioactive fatty acid amides such as anandamide . This interaction can influence various physiological processes, including pain perception, inflammation, and mood regulation.

Comparison with Similar Compounds

1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one can be compared with other similar compounds, such as:

  • 1-(5-Phenyl-1,3-oxazol-2-yl)nonadec-10-en-2-one
  • 1-(5-Phenyl-1,3-oxazol-2-yl)octadec-9-en-2-one
  • 1-(5-Phenyl-1,3-oxazol-2-yl)octadec-9-en-3-one

These compounds share a similar oxazole core structure but differ in the length and position of the alkyl chain. The unique structural features of this compound, such as the specific positioning of the phenyl group and the double bond in the alkyl chain, contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H39NO2

Molecular Weight

409.6 g/mol

IUPAC Name

(Z)-1-(5-phenyl-1,3-oxazol-2-yl)octadec-9-en-1-one

InChI

InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(29)27-28-23-26(30-27)24-20-17-16-18-21-24/h9-10,16-18,20-21,23H,2-8,11-15,19,22H2,1H3/b10-9-

InChI Key

JBJNKCWDUQMEEA-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC=C(O1)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)C1=NC=C(O1)C2=CC=CC=C2

Origin of Product

United States

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